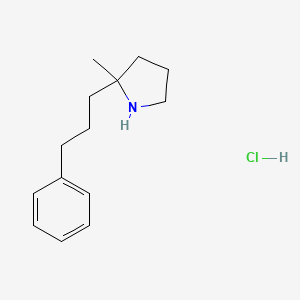

2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

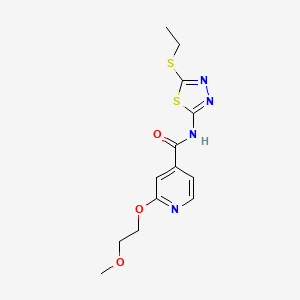

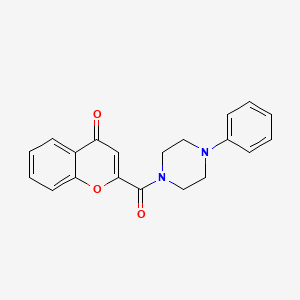

“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2031259-12-6 . It has a molecular weight of 239.79 and its IUPAC name is 2-methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylpropyl group and a methyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis

“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a powder at room temperature . Its InChI key is KSPKVMWOEBILEV-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Scientific Research Applications

Application in Synthesis and Chemistry

- Synthesis of Pyrrolo-Pyridines and Related Compounds: A study by Davis et al. (1992) detailed the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine using β-methylazines and benzonitrile, demonstrating an application in the synthesis of pyrrolo-pyridines and related compounds. This reaction could potentially involve compounds similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride (Davis, Wakefield, & Wardell, 1992).

Application in Organic Electronics

- Conducting Polymers: Diaz et al. (1981) reported on the electrochemical properties of polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole, which are closely related to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. These polymers can switch between conductive and insulating states, indicating potential use in organic electronics (Diaz, Castillo, Logan, & Lee, 1981).

Application in Medicinal Chemistry

- Cognition-Enhancing Properties: Lin et al. (1997) explored the cognitive enhancement properties of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. This research highlights the potential of such compounds in developing treatments for cognitive disorders (Lin et al., 1997).

Application in Biochemistry and Molecular Biology

- Inhibition of Glycosidases: Fiaux et al. (2005) researched pyrrolidine-3,4-diol derivatives, structurally related to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride, and their influence on inhibiting glycosidases. This indicates potential applications in studying enzyme mechanisms and designing inhibitors (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).

Application in Organic Synthesis

- Catalysis in Organic Reactions: Singh et al. (2013) described the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This suggests the potential utility of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride in similar catalytic processes (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).

Application in Materials Science

- Anion Exchange Membranes: Gu et al. (2014) conducted a study on pyrrolidinium cation-based anion exchange membranes, relevant to the structure of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride. These membranes have potential applications in energy and environmental technologies (Gu, Dong, Li, Sun, & Yan, 2014).

Safety and Hazards

This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-methyl-2-(3-phenylpropyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13;/h2-4,7-8,15H,5-6,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKVMWOEBILEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

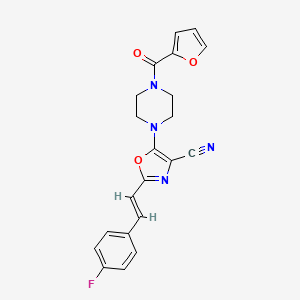

![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)

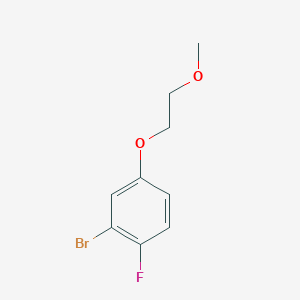

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)

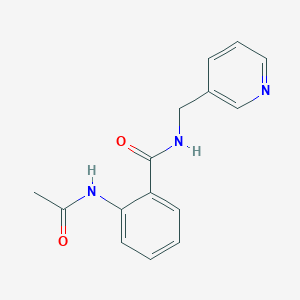

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)